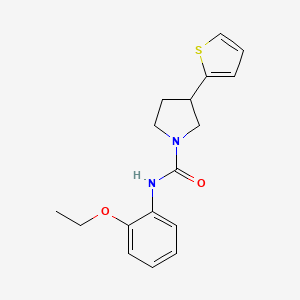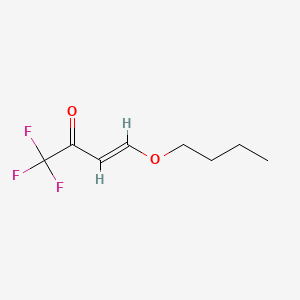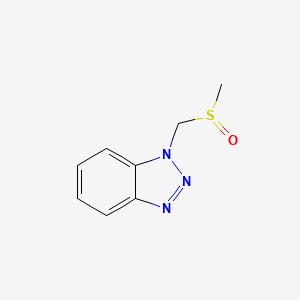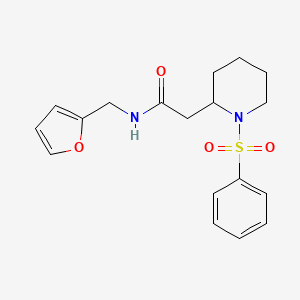![molecular formula C10H13NO B2801798 3-[(Cyclopropylamino)methyl]phenol CAS No. 953884-31-6](/img/structure/B2801798.png)
3-[(Cyclopropylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(Cyclopropylamino)methyl]phenol” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “3-[(Cyclopropylamino)methyl]phenol” is 1S/C10H13NO/c12-10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11-12H,4-5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Phenols, which “3-[(Cyclopropylamino)methyl]phenol” is a type of, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones, and these quinones can be reduced to form hydroquinones .Physical And Chemical Properties Analysis
“3-[(Cyclopropylamino)methyl]phenol” is a powder that should be stored at room temperature . It has a predicted melting point of 72.65°C, a predicted boiling point of approximately 302.5°C at 760 mmHg, a predicted density of approximately 1.1 g/cm3, and a predicted refractive index of n20D 1.59 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
A study on the catalytic methylation of phenol with methanol over Cu–Co ferrospinel catalysts demonstrates the potential of metallic catalysts in enhancing the production of specific phenol derivatives through methylation processes. The research highlights the importance of catalyst composition and reaction conditions in optimizing product selectivity and yield, potentially relevant for the synthesis or modification of 3-[(Cyclopropylamino)methyl]phenol derivatives (Mathew et al., 2002).
Synthesis and Characterization of Metal Complexes
Research on the synthesis and characterization of zinc(II) complexes with Schiff bases, including compounds similar to 3-[(Cyclopropylamino)methyl]phenol, explores the structural properties and potential applications of metal-organic frameworks. These complexes have implications for material science, catalysis, and biological applications, suggesting avenues for investigating metal complexes of 3-[(Cyclopropylamino)methyl]phenol (Xiao Han et al., 2006).
Biological and Medicinal Chemistry Applications
Several studies focus on the biological activities of phenol derivatives, including their antimicrobial, anticancer, and enzyme inhibition properties. For instance, Schiff bases derived from phenol compounds demonstrate significant anticancer activity, suggesting that derivatives of 3-[(Cyclopropylamino)methyl]phenol could be explored for similar biological effects (Uddin et al., 2020).
Environmental Chemistry and Green Synthesis
Research on the use of methyl formate as a carbonylating agent for the conversion of phenol to methyl phenyl carbonate highlights the potential for environmentally friendly synthesis methods involving phenol derivatives. This approach could be applicable to the synthesis of carbonylated derivatives of 3-[(Cyclopropylamino)methyl]phenol, aligning with green chemistry principles (Yalfani et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(cyclopropylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11-12H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJJRPGHOJKDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopropylamino)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)
![1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801719.png)
![Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B2801720.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)
![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2801724.png)


![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2801730.png)




